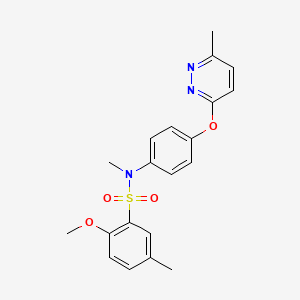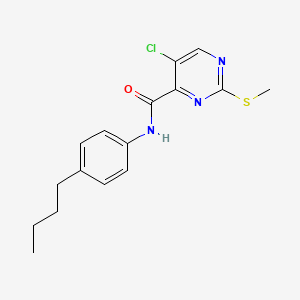![molecular formula C15H14N4O2S2 B2978268 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 905693-61-0](/img/structure/B2978268.png)
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a chemical compound that has been used in the development of supramolecular hybrid hydrogels . These hydrogels have a wide array of dynamic physical properties and have been used to enhance in vivo stem cell retention .
Synthesis Analysis
The synthesis of this compound involves the polymerization of bioactive gelatin methacrylate (GelMA) with 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) to generate a hybrid branched copolymer . This process is facilitated by the use of a reversible addition–fragmentation chain transfer (RAFT) copolymerization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl group and a 6-methylbenzo[d]thiazol-2-yl group. These groups are connected by a thio and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the formation of quadruple hydrogen bonds and thermo-triggered hydrophobic interactions . These reactions lead to the formation of dynamic hydrogels that can modulate transplanted cell retention .Physical And Chemical Properties Analysis
The physical and chemical properties of the hydrogels formed by this compound are finely tunable by changing the hydrogel formulation . These hydrogels are biodegradable, self-healing, thermo-reversible, and injectable . They also possess high deformability under both tensile and compressive stress and strong recoverability upon removal of stress .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- The compound is used in the synthesis of heterocyclic compounds, particularly fused thiazolo[3,2-a]pyrimidinones. This process involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of annulated thiazolo[3,2-a]pyrimidinone products (Janardhan et al., 2014).
Antitumor Activity
- It has been used to create derivatives that show potential in antitumor applications. These derivatives include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showing promising inhibitory effects in in vitro antiproliferative activity against various cancer cell lines (Shams et al., 2010).
Antimicrobial Effects
- Novel derivatives of this compound have been synthesized and examined for their antimicrobial activities against a range of pathogens, including bacteria, yeasts, and filamentous fungi species. These derivatives have shown considerable antimicrobial effects (Cankilic & Yurttaş, 2017).
Structural Studies
- The crystal structure of derivatives of this compound has been analyzed to understand its conformation and intramolecular interactions. Such studies provide insights into the structural basis for its reactivity and potential biological applications (Subasri et al., 2016).
Synthesis of Classical and Nonclassical Analogs
- It's been involved in the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines, investigated as potential thymidylate synthase inhibitors, which are critical in the development of antitumor agents (Gangjee et al., 2004).
In Vitro Cytotoxic Activity
- Certain derivatives have been synthesized and tested for in vitro cytotoxic activity against various cancer cell lines, showing potential as anticancer agents (Al-Sanea et al., 2020).
Antibacterial Activity
- Some new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles incorporating this compound have been synthesized and tested for antibacterial activity against several bacterial strains (Singh et al., 2010).
Wirkmechanismus
The mechanism of action of this compound is based on its ability to form quadruple hydrogen bonds and thermo-triggered hydrophobic interactions . These interactions facilitate the dimerization of UPy units to connect polymer chains, thus forming quadruple hydrogen bond reinforced crosslinking networks .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-3-4-10-11(5-8)23-15(17-10)18-12(20)7-22-13-6-9(2)16-14(21)19-13/h3-6H,7H2,1-2H3,(H,16,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNBCSRXKKYUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)



![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)


![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4-methylsulfonyl-1,3-benzothiazole](/img/structure/B2978206.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)